Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate: is an organic compound belonging to the pyrazole family This compound features a pyrazole ring substituted with a hydroxymethyl group on the phenyl ring and a methyl ester group on the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(hydroxymethyl)benzaldehyde and 5-methyl-1H-pyrazole-3-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 2-(hydroxymethyl)benzaldehyde with hydrazine hydrate to form 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole.
Esterification: The resulting pyrazole derivative is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-[2-(carboxy)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active pyrazole derivatives.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Anti-inflammatory: Shows promise in the development of anti-inflammatory drugs.
Industry
Material Science: Used in the synthesis of polymers and advanced materials due to its functional groups.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Hydroxymethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with different substitution patterns.
Methyl 1-[2-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate: Ethyl ester instead of methyl ester.
Uniqueness
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
methyl 1-[2-(hydroxymethyl)phenyl]-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZWHXXMXVPCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131947 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251950-60-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251950-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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